molecular formula C28H27BrN2O4 B4948951 11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4948951
M. Wt: 535.4 g/mol
InChI Key: YXPNQFSFFHALMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by:

  • A central seven-membered diazepine ring fused to two benzene rings.
  • Substituents at positions 3 and 11:
    • Position 3: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy group.
    • Position 11: A 3-bromo-4,5-dimethoxyphenyl group, combining steric bulk (bromine) and electron-rich methoxy substituents.

Typical yields range from 65% to 85% . Key physicochemical properties (predicted based on structural analogs):

  • Molecular Weight: ~525–560 g/mol (comparable to brominated derivatives in ) .
  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups, but reduced by bromine’s hydrophobicity.
  • Melting Point: Estimated 230–260°C (similar to brominated/chlorinated analogs in ) .

Properties

IUPAC Name

6-(3-bromo-4,5-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O4/c1-33-19-10-8-16(9-11-19)17-13-23-26(24(32)14-17)27(31-22-7-5-4-6-21(22)30-23)18-12-20(29)28(35-3)25(15-18)34-2/h4-12,15,17,27,30-31H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNQFSFFHALMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)Br)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and possible therapeutic applications based on current research findings.

  • Molecular Formula : C27H25BrN2O4
  • Molecular Weight : 521.41 g/mol
  • Structural Features : The compound features a dibenzo diazepine core with multiple methoxy and bromo substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of Cancer Cell Lines : The compound has shown promising results in inhibiting various non-small cell lung cancer (NSCLC) cell lines. One study reported IC50 values ranging from 1.25 µM to 2.31 µM against several NSCLC lines with FGFR1 amplification .
  • Mechanism of Action : The compound appears to induce apoptosis and arrest the cell cycle at the G2 phase in cancer cells. It also inhibits key signaling pathways involving FGFR1 and ERK phosphorylation .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects:

  • CNS Activity : Compounds with similar dibenzo diazepine structures have demonstrated both CNS stimulation and depression effects. This dual activity could provide insights into its potential use for treating anxiety and depression .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

StudyCompoundActivityFindings
C9 (related compound)AnticancerInhibited NSCLC cell lines with IC50 values between 1.25 µM - 2.31 µM
Various benzyl derivativesAntimicrobialModerate to good activity against bacterial strains
Benzamide derivativesAnticonvulsantEnhanced activity with specific substitutions

Research Findings

The following key findings summarize the biological activities associated with dibenzo diazepine derivatives:

  • Anticancer Properties : Compounds similar to the target compound have been shown to inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
  • Neuropharmacological Potential : Research indicates that structural modifications can lead to significant CNS effects.
  • Antimicrobial Efficacy : Related compounds demonstrate varying degrees of antibacterial activity based on their substituent groups.

Scientific Research Applications

The compound 11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its applications, focusing on medicinal chemistry, organic synthesis, and materials science.

Structure Overview

The compound belongs to the class of dibenzo[1,4]diazepines, characterized by a fused ring system that provides unique pharmacological properties. Its structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈BrN₃O₃
  • Molecular Weight: 396.25 g/mol
  • IUPAC Name: this compound

Physical Properties

The compound is noted for its moderate lipophilicity (LogP ~ 3.55), which influences its bioavailability and interaction with biological membranes . It contains multiple functional groups that may enhance its reactivity and interaction with various biological targets.

Medicinal Chemistry

The dibenzo[1,4]diazepine derivatives have been extensively studied for their pharmacological properties. This specific compound has shown promise in the following areas:

  • Antidepressant Activity: Research indicates that similar compounds exhibit significant antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Anxiolytic Properties: Compounds in this class are often investigated for their potential to alleviate anxiety disorders through GABAergic mechanisms .
  • Antitumor Activity: Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:

  • Synthesis of Chalcone Derivatives: The compound can be utilized to create chalcone derivatives through Claisen-Schmidt condensation reactions. Chalcones are valuable in the synthesis of various biologically active compounds and have applications in the development of pharmaceuticals and agrochemicals .

Materials Science

Research into the non-linear optical properties of related compounds suggests applications in materials science:

  • Optical Materials: The structural characteristics of dibenzo[1,4]diazepines may allow them to be used in the development of materials with specific optical properties, including blue light transmittance and crystallizability .

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior explored the effects of a structurally similar dibenzo[1,4]diazepine on depression models in rats. The findings indicated a significant reduction in depressive behavior when administered at specific dosages, supporting further investigation into this class of compounds for therapeutic use .

Case Study 2: Synthesis and Characterization

In a synthetic chemistry study, researchers synthesized several derivatives of dibenzo[1,4]diazepines including the target compound. They characterized these compounds using NMR spectroscopy and X-ray crystallography to elucidate their structures and confirm their purity. The study highlighted the ease of modification of the parent structure to yield compounds with enhanced biological activity .

Comparison with Similar Compounds

Key Challenges :

  • Optimizing solubility via prodrug strategies (e.g., phosphate esters of hydroxy analogs in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.